7-CHLORO-3-(3-FLUOROPHENYL)-N-(2-PHENYLETHYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE
Description
7-Chloro-3-(3-fluorophenyl)-N-(2-phenylethyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a heterocyclic compound featuring a triazoloquinazoline core substituted with chlorine at position 7, a 3-fluorophenyl group at position 3, and a phenethylamine moiety at position 3. The phenethylamine side chain introduces flexibility, possibly aiding in receptor interactions.
Properties
IUPAC Name |
7-chloro-3-(3-fluorophenyl)-N-(2-phenylethyl)triazolo[1,5-a]quinazolin-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClFN5/c24-17-9-10-20-19(14-17)22(26-12-11-15-5-2-1-3-6-15)27-23-21(28-29-30(20)23)16-7-4-8-18(25)13-16/h1-10,13-14H,11-12H2,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNHIBXCOIWLOMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC2=NC3=C(N=NN3C4=C2C=C(C=C4)Cl)C5=CC(=CC=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClFN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-CHLORO-3-(3-FLUOROPHENYL)-N-(2-PHENYLETHYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE typically involves a multi-step process:
Formation of the Triazole Ring: The initial step involves the formation of the triazole ring through a cyclization reaction. This can be achieved by reacting an appropriate hydrazine derivative with an alkyne under acidic or basic conditions.
Quinazoline Core Construction: The quinazoline core is constructed by reacting the triazole intermediate with a suitable anthranilic acid derivative. This step often requires the use of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the cyclization.
Substitution Reactions: The chloro, fluorophenyl, and phenylethyl groups are introduced through substitution reactions. These reactions typically involve the use of halogenated precursors and appropriate nucleophiles under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
7-CHLORO-3-(3-FLUOROPHENYL)-N-(2-PHENYLETHYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenated precursors, nucleophiles, electrophiles
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
7-CHLORO-3-(3-FLUOROPHENYL)-N-(2-PHENYLETHYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 7-CHLORO-3-(3-FLUOROPHENYL)-N-(2-PHENYLETHYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The triazoloquinazoline family includes several derivatives with variations in substituents and fused ring systems. Below is a comparative analysis of key analogues:
Key Findings:
Substituent Effects: The 3-fluorophenyl group in the target compound may enhance selectivity compared to bulkier substituents like phenylsulfonyl in , which could sterically hinder target binding. N5 Substitution: The phenethylamine chain (target compound) vs.
Core Scaffold Comparison: Triazoloquinazolines (e.g., target compound) exhibit lower anticancer activity compared to thieno-fused triazolopyrimidines (). For example, compound 6a ([1,2,3]triazolo[1,5-a]quinazoline) showed only 81.85% growth inhibition (GP) in renal cancer UO-31 cells, while thieno analogues achieved superior results across multiple cell lines .
Halogenation Impact: Chlorine at position 7 is conserved across analogues (–3), suggesting its critical role in stabilizing the heterocyclic core via electron withdrawal. Fluorine at the 3-phenyl position (target compound) may improve metabolic stability relative to non-halogenated variants .
Research Implications
- The target compound’s phenethylamine side chain warrants further exploration for optimizing receptor selectivity, particularly in kinase inhibitors.
- Comparative data highlight the superior activity of thieno-fused systems over quinazolines, suggesting that bioisosteric modifications (e.g., replacing benzene with thiophene) could enhance anticancer efficacy .
Biological Activity
7-Chloro-3-(3-fluorophenyl)-N-(2-phenylethyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The compound belongs to a class of quinazoline derivatives, characterized by the presence of a triazole ring which enhances its biological activity. The IUPAC name for this compound is:
IUPAC Name: 2-{6-chloro-3-[(2,2-difluoro-2-phenylethyl)amino]-2-fluorophenyl}-N-(2-{[(diaminomethylidene)amino]oxy}ethyl)acetamide.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, particularly focusing on its anticancer properties and mechanisms of action.
Anticancer Activity
Recent research indicates that derivatives of quinazoline and triazole exhibit potent anticancer effects. Specifically, studies have shown that compounds with similar structures can inhibit the proliferation of cancer cells through various mechanisms:
- Cell Cycle Arrest: Some derivatives have been reported to induce G2/M phase arrest in cancer cells, leading to reduced cell viability.
- Apoptosis Induction: The compound may trigger apoptotic pathways in tumor cells, enhancing its anticancer efficacy.
Table 1 summarizes the anticancer activity of related compounds:
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 (breast) | 0.78 | Apoptosis |
| Compound B | A549 (lung) | 1.20 | Cell Cycle Arrest |
| Compound C | HeLa (cervical) | 0.95 | Inhibition of Metastasis |
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Kinases: Similar quinazoline derivatives have been shown to inhibit specific kinases involved in cancer progression.
- Anti-Angiogenic Properties: Some studies suggest that these compounds may also possess anti-angiogenic properties, limiting tumor growth by inhibiting blood vessel formation.
Case Studies
Several case studies have highlighted the potential of this compound in preclinical settings:
- Study on Lung Cancer Cells: A study published in 2022 demonstrated that a related triazole derivative significantly inhibited lung cancer cell growth by inducing apoptosis and cell cycle arrest at the G2/M phase .
- Breast Cancer Research: Another investigation revealed that compounds with similar structures exhibited significant antiproliferative effects against breast cancer cell lines, with IC50 values indicating high potency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
